5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid
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Overview
Description
5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid: is an organic compound featuring a furan ring structure with carboxylic acid and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of 5-methyl-furan-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride The acid chloride is subsequently reacted with an amine to form the amide linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of furan-2,3-dicarboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of acids.
Reduction: Lithium aluminum hydride, sodium borohydride, and mild acidic conditions.
Substitution: Amines, alcohols, and base catalysts.
Major Products
Oxidation: Furan-2,3-dicarboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Chemistry
In organic synthesis, 5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid serves as a versatile building block for constructing more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s structure suggests potential biological activity, particularly as an inhibitor of enzymes that interact with carboxylic acids or amides. It may be explored for its antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the furan ring and amide linkage is often associated with bioactivity, making it a candidate for drug development.
Industry
In materials science, the compound can be used in the synthesis of polymers and resins. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which 5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. The carboxylic acid and amide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The furan rings may also participate in π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Furan-2,3-dicarboxylic acid
- 5-Methyl-furan-2-carboxylic acid
- 5-Methyl-furan-3-carboxylic acid
Uniqueness
Compared to similar compounds, 5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid is unique due to the presence of both a carboxylic acid and an amide functional group within the same molecule
Properties
IUPAC Name |
5-[[(5-methylfuran-3-carbonyl)amino]methyl]furan-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-7-2-8(5-17-7)11(14)13-4-10-3-9(6-18-10)12(15)16/h2-3,5-6H,4H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGIEFDUWOIXES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NCC2=CC(=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341474 |
Source
|
Record name | 5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24780110 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
447413-31-2 |
Source
|
Record name | 5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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